molecular formula C10H8N2O B1314502 2-(Hydroxymethyl)-1H-indole-6-carbonitrile CAS No. 104291-65-8

2-(Hydroxymethyl)-1H-indole-6-carbonitrile

Cat. No.: B1314502
CAS No.: 104291-65-8
M. Wt: 172.18 g/mol
InChI Key: ICEFKSYRAATNAU-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-1H-indole-6-carbonitrile is an organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a hydroxymethyl group at the second position and a carbonitrile group at the sixth position of the indole ring, making it a unique and versatile molecule in synthetic organic chemistry.

Mechanism of Action

Target of Action

It is known that indole derivatives can interact with various biological targets, including enzymes and receptors

Mode of Action

The exact mode of action of 2-(Hydroxymethyl)-1H-indole-6-carbonitrile is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition or receptor modulation . The hydroxymethyl and carbonitrile groups may also play a role in its interaction with biological targets.

Biochemical Pathways

Indole derivatives can influence various biochemical pathways depending on their specific targets

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that factors such as molecular size, polarity, and the presence of functional groups can influence these properties . These factors can affect the compound’s bioavailability, which is crucial for its efficacy.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-1H-indole-6-carbonitrile typically involves the reaction of indole derivatives with appropriate reagents. One common method includes the reaction of 2-(hydroxymethyl)indole with cyanogen bromide under basic conditions to introduce the carbonitrile group at the sixth position . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the desired product from suitable starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-1H-indole-3-carbonitrile
  • 2-(Hydroxymethyl)-1H-indole-5-carbonitrile
  • 2-(Hydroxymethyl)-1H-indole-7-carbonitrile

Uniqueness

2-(Hydroxymethyl)-1H-indole-6-carbonitrile is unique due to the specific positioning of the hydroxymethyl and carbonitrile groups on the indole ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-(hydroxymethyl)-1H-indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-5-7-1-2-8-4-9(6-13)12-10(8)3-7/h1-4,12-13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEFKSYRAATNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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